molecular formula C20H19F2N3O3 B2837088 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3,4-difluorophenyl)ethanediamide CAS No. 2034301-98-7

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3,4-difluorophenyl)ethanediamide

Cat. No.: B2837088
CAS No.: 2034301-98-7
M. Wt: 387.387
InChI Key: STGLVKWJQNQGSL-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3,4-difluorophenyl)ethanediamide (CAS 2034301-98-7) is a high-purity synthetic benzofuran derivative supplied with a minimum purity of 95% . This compound has a molecular formula of C20H19F2N3O3 and a molecular weight of 387.39 g/mol . Benzofuran derivatives are recognized as important scaffolds in medicinal chemistry and are extensively investigated for their wide range of therapeutic properties, which include potential antitumor, antiviral, and antibacterial applications . In particular, recent scientific literature highlights that novel benzofuran compounds are being synthesized and evaluated for their selective cytotoxicity against various cancer cell lines, such as chronic myelogenous leukemia (K562) . The research value of such compounds lies in their multifaceted mechanisms of action, which may include the induction of apoptosis through caspase-dependent pathways, the manipulation of reactive oxygen species (ROS) levels, the inhibition of pro-inflammatory interleukin release (e.g., IL-6), and the disruption of tubulin polymerization . This makes them valuable tools for researchers in oncology and pharmacology seeking to develop new targeted therapies and understand cell death mechanisms. Furthermore, some benzofuran derivatives have shown moderate antimicrobial activity against Gram-positive bacterial strains, expanding their utility in infectious disease research . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3,4-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3/c1-25(2)16(18-9-12-5-3-4-6-17(12)28-18)11-23-19(26)20(27)24-13-7-8-14(21)15(22)10-13/h3-10,16H,11H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGLVKWJQNQGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-(3,4-difluorophenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through the cyclization of 2-hydroxybenzaldehyde with acetic anhydride. The dimethylaminoethyl group can be introduced via a nucleophilic substitution reaction using dimethylamine. The final step involves coupling the benzofuran derivative with 3,4-difluorophenyl ethanediamide using a coupling agent such as ethyl-(N’,N’-dimethylamino)propyl carbodiimide hydrochloride (EDC.HCl) under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-(3,4-difluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety would yield benzofuran-2,3-dione, while reduction of nitro groups would yield the corresponding amines.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-(3,4-difluorophenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-(3,4-difluorophenyl)ethanediamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting its function and leading to cell death. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The difluorophenyl group can interact with enzymes, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and analogs from the evidence:

Property Target Compound Compound (C16H17F2N3O2S) Compound (C18H19N3O4)
Molecular Formula C20H19F2N3O3 C16H17F2N3O2S C18H19N3O4
Molecular Weight ~387.4 g/mol 353.4 g/mol ~365.4 g/mol
Key Substituents - 3,4-Difluorophenyl
- Benzofuran-2-yl
- Dimethylamino
- 3,4-Difluorophenyl
- 3-Thienyl
- Dimethylamino
- 2,4-Dimethoxyphenylmethyl
- Pyridinylethyl
Aromatic Groups Benzofuran (fused aromatic), difluorophenyl Thiophene (single aromatic ring), difluorophenyl Pyridine, dimethoxyphenyl
Electronic Effects - Benzofuran: O-atom enhances H-bonding
- Difluorophenyl: Electron-withdrawing
- Thiophene: S-atom polarizable but less electronegative
- Difluorophenyl: Similar electron-withdrawing
- Pyridine: Basic N enhances solubility
- Dimethoxy: Electron-donating, increases hydrophilicity
Predicted LogP Higher (lipophilic benzofuran and difluorophenyl) Moderate (thiophene less lipophilic than benzofuran) Lower (pyridine and dimethoxy groups enhance hydrophilicity)

Functional Group Analysis

(a) Aromatic Ring Modifications
  • Benzofuran vs. Thiophene’s sulfur atom offers polarizability but lacks the electronegativity of oxygen, reducing H-bonding capacity. Implications: Benzofuran may improve target binding affinity in receptor-ligand interactions but reduce solubility due to increased lipophilicity.
  • Difluorophenyl vs. In contrast, the 2,4-dimethoxyphenyl group in is electron-donating, which may increase metabolic susceptibility .
(b) Solubility and Basicity
  • The dimethylamino group in the target compound and analog provides basicity, enhancing water solubility at physiological pH.

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3,4-difluorophenyl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound's structure includes a benzofuran moiety, a dimethylamino group, and a difluorophenyl group, which contribute to its unique biological properties. The synthesis typically involves multi-step organic reactions, starting with the formation of the benzofuran core through cyclization reactions. Subsequent steps include nucleophilic substitutions and coupling reactions to introduce the dimethylamino and difluorophenyl groups .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • DNA Intercalation : The benzofuran component can intercalate into DNA, disrupting its function and leading to cytotoxic effects on cancer cells.
  • Cell Membrane Penetration : The dimethylamino group enhances the compound's ability to penetrate cell membranes, increasing its efficacy in targeting intracellular sites.
  • Enzyme Inhibition : The difluorophenyl group may interact with specific enzymes, inhibiting their activity and contributing to the compound's therapeutic effects .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related benzofuran derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Potential

The compound's ability to intercalate with DNA suggests potential as an anticancer agent. Preliminary studies indicate that it may induce apoptosis in cancer cells by disrupting cell cycle progression. In vitro assays have demonstrated cytotoxicity against several cancer cell lines, making it a candidate for further development as an anticancer therapy .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

StudyFindings
Study 1 Investigated the DNA intercalation properties of benzofuran derivatives, demonstrating significant cytotoxicity against cancer cell lines.
Study 2 Evaluated antimicrobial activity against Pseudomonas aeruginosa, showing moderate inhibition rates compared to standard antibiotics.
Study 3 Assessed the pharmacokinetics of similar compounds in animal models, indicating favorable absorption and distribution profiles.

These findings highlight the compound's potential across various therapeutic areas.

Q & A

Basic Question: What are the key considerations for optimizing the multi-step synthesis of this compound, and how can researchers address common challenges?

Methodological Answer:
Synthesis optimization requires precise control of reaction parameters (e.g., solvent polarity, temperature, and catalyst selection). For example, the dimethylamino and benzofuran groups in the structure may necessitate protecting-group strategies to prevent undesired side reactions. Evidence from analogous ethanediamides highlights the use of anhydrous conditions for amide coupling and catalytic hydrogenation for reducing intermediates . Yield optimization often involves iterative adjustments to stoichiometry and purification via column chromatography or recrystallization. Reproducibility challenges, such as variability in benzofuran ring formation, can be mitigated by standardizing reaction monitoring (e.g., TLC/HPLC) .

Basic Question: Which spectroscopic and computational methods are critical for structural characterization of this compound?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the benzofuran and difluorophenyl moieties.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • FT-IR to verify amide C=O stretches (~1650–1700 cm⁻¹) and dimethylamino N–H bonds.
    Computational tools like DFT calculations (e.g., Gaussian) can predict NMR chemical shifts and optimize 3D conformations, aiding in stereochemical assignments .

Basic Question: How can researchers assess the compound’s potential bioactivity in early-stage studies?

Methodological Answer:
Initial screening should focus on target-specific assays (e.g., enzyme inhibition or receptor binding) guided by structural analogs. For instance, benzofuran-containing compounds often exhibit activity against kinases or GPCRs . Dose-response curves (IC₅₀/EC₅₀) and cytotoxicity assays (e.g., MTT) are essential. Computational docking (AutoDock, Schrödinger) can prioritize targets by simulating interactions with the dimethylaminoethyl and difluorophenyl groups .

Advanced Question: What computational strategies are recommended for predicting reactivity and designing derivatives with enhanced selectivity?

Methodological Answer:

  • Reaction path search algorithms (e.g., AFIR or GRRM) combined with quantum chemical calculations (DFT) can map plausible reaction pathways for derivative synthesis .
  • Molecular dynamics (MD) simulations assess conformational stability, particularly for the flexible ethanediamide linker.
  • QSAR models trained on analogs can correlate substituent effects (e.g., fluorine substitution on the phenyl ring) with bioactivity .

Advanced Question: How should researchers resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:
Discrepancies may arise from variations in cell permeability, metabolic stability, or assay conditions. Strategies include:

  • Metabolic profiling (e.g., liver microsome assays) to identify degradation products.
  • Orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays) to confirm target engagement.
  • Co-crystallization studies (if feasible) to validate binding modes observed in docking .

Advanced Question: What structural modifications could enhance the compound’s pharmacokinetic properties without compromising activity?

Methodological Answer:

  • Fluorine substitution : The 3,4-difluorophenyl group enhances metabolic stability via reduced CYP450-mediated oxidation.
  • Dimethylaminoethyl chain : Introducing hydrophilic groups (e.g., hydroxyls) may improve solubility without disrupting binding.
  • Benzofuran ring : Methyl or methoxy substituents could optimize logP values for blood-brain barrier penetration .

Advanced Question: How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., plasma)?

Methodological Answer:

  • LC-MS/MS validation per ICH guidelines: Assess linearity (R² > 0.99), precision (RSD < 15%), and recovery rates.
  • Matrix effect studies : Use post-column infusion to identify ion suppression/enhancement.
  • Stability testing : Evaluate degradation under storage conditions (-80°C vs. room temperature) .

Advanced Question: What experimental designs are recommended for elucidating the compound’s mechanism of action in vivo?

Methodological Answer:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with efficacy.
  • Knockout/knockdown models (e.g., CRISPR) to confirm target relevance.
  • Transcriptomic/proteomic profiling (RNA-seq, SILAC) to identify downstream pathways affected by the compound .

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